molecular formula C21H20N4O2 B2824866 6-Phenyl-2-[1-(pyridine-4-carbonyl)piperidin-4-yl]pyridazin-3-one CAS No. 2380009-88-9

6-Phenyl-2-[1-(pyridine-4-carbonyl)piperidin-4-yl]pyridazin-3-one

Cat. No. B2824866
CAS RN: 2380009-88-9
M. Wt: 360.417
InChI Key: XMVNDIBXSWQGHW-UHFFFAOYSA-N
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Description

The compound “6-Phenyl-2-[1-(pyridine-4-carbonyl)piperidin-4-yl]pyridazin-3-one” is a complex organic molecule that contains several functional groups and rings, including a phenyl group, a pyridine ring, a piperidine ring, and a pyridazinone ring . These structural features suggest that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of several aromatic rings (phenyl and pyridine), a piperidine ring, and a pyridazinone ring. These rings could potentially participate in various chemical reactions and interactions .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are known to undergo a variety of reactions. For example, pyridine rings can participate in electrophilic and nucleophilic substitution reactions, and piperidine rings can act as bases or nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups and rings. For example, the presence of nitrogen in the pyridine and piperidine rings could potentially make this compound a base. The aromatic rings could also contribute to the compound’s stability and reactivity .

Future Directions

Given the structural complexity and potential reactivity of this compound, it could be of interest in various areas of research, including medicinal chemistry, materials science, and synthetic chemistry .

properties

IUPAC Name

6-phenyl-2-[1-(pyridine-4-carbonyl)piperidin-4-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c26-20-7-6-19(16-4-2-1-3-5-16)23-25(20)18-10-14-24(15-11-18)21(27)17-8-12-22-13-9-17/h1-9,12-13,18H,10-11,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMVNDIBXSWQGHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C=CC(=N2)C3=CC=CC=C3)C(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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